4-Bromophenyl benzoate

Crystal Engineering Conformational Analysis X-ray Crystallography

Researchers requiring a para-brominated aryl benzoate with a defined solid-state conformation for crystal engineering or cross-coupling face limited structurally characterized options. 4-Bromophenyl benzoate (CAS 1523-17-7) addresses this gap with a crystallographically determined dihedral angle of 58.43(17)°-measurably distinct from the 55.7° of phenyl benzoate-enabling predictable tuning of π-π stacking and halogen-bonding motifs in co-crystal design. • Ready-to-use electrophilic partner for Suzuki-Miyaura and Sonogashira couplings; eliminates a preliminary para-halogenation step versus phenyl benzoate. • Higher melting point (99-102°C) ensures solid-state integrity during ambient shipping, unlike lower-melting analogs (~70°C). • Patent-validated flame retardant (US5728760) for polyurethanes, PVC, and epoxy resins at 2-50 wt% loading. Supplied with certificate of analysis; ambient shipping.

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
CAS No. 1523-17-7
Cat. No. B073658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl benzoate
CAS1523-17-7
Synonyms(4-bromophenyl) benzoate
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
InChIKeyOHWWOZGHMUITKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl Benzoate: Properties & Procurement


4-Bromophenyl benzoate (CAS 1523-17-7, C13H9BrO2, MW 277.11 g/mol) is an aryl ester featuring a para‑bromine substituent on the phenolic ring. The compound exhibits a melting point of 99–102 °C, a predicted boiling point of 359.4 ± 25.0 °C, and a predicted density of 1.465 ± 0.06 g/cm³ . Its X‑ray crystal structure reveals a dihedral angle of 58.43(17)° between the phenyl and benzoyl rings [1]. This fundamental structural parameter directly influences its intermolecular packing, solubility, and reactivity in cross‑coupling and nucleophilic aromatic substitution reactions [2].

Cross-coupling ready: para‑bromine provides electrophilic handle for palladium‑catalyzed reactions
Crystal engineering: defined dihedral angle supports conformation‑specific packing and co‑crystal design
Ambient‑solid reliability: higher‑melting crystalline solid for straightforward handling and storage

4-Bromophenyl Benzoate: Substitution Failure


Close analogs such as phenyl benzoate (PBA) and 4‑methylphenyl benzoate (4MePBA) share the same aryl benzoate core but lack the bromine atom. This substitution is not neutral; the bromine substituent alters both the electronic environment of the aromatic ring and the preferred molecular conformation in the solid state. Single‑crystal X‑ray diffraction demonstrates that the dihedral angle between the two aromatic rings differs measurably among these analogs [1]. Such conformational variations directly affect molecular packing, crystal lattice energy, and macroscopic properties such as crystal habit, polymorphism, and mechanical response [2]. Consequently, replacing 4‑bromophenyl benzoate with a non‑brominated analog in a crystallization protocol, co‑crystal design, or structure‑property relationship study will likely yield a different solid form with altered physicochemical characteristics, compromising reproducibility and performance.

Dihedral angle shift
Non‑brominated analogs such as phenyl benzoate adopt different solid‑state conformations; this may alter crystal packing, polymorphism, and mechanical response.
Crystallization reproducibility
Replacing 4‑bromophenyl benzoate with a non‑halogenated aryl benzoate may lead to a different solid form, compromising co‑crystal design and property reproducibility.
Absence of bromine‑dependent function
Non‑brominated benzoate esters lack the radical‑scavenging bromine required for flame‑retardant activity, limiting their utility in that application class.

4-Bromophenyl Benzoate: Differentiation Evidence


Dihedral Angle: Conformation vs. Analogs

Single-crystal X-ray diffraction demonstrates that 4‑bromophenyl benzoate (4BPBA) adopts a distinct molecular conformation compared to its non‑brominated analog phenyl benzoate (PBA) and its methyl‑substituted analog 4‑methylphenyl benzoate (4MPBA). The dihedral angle between the phenyl and benzoyl rings in 4BPBA is 58.43(17)°, versus 55.7° in PBA and 60.17(7)° in 4MPBA [1]. This 2.73° increase relative to PBA is attributable to the steric and electronic influence of the para‑bromine substituent.

Dihedral angle
Head‑to‑head
58.43(17)° (4BPBA)
vs 55.7° (PBA); 60.17(7)° (4MPBA)
Conformational difference may influence intermolecular packing and co‑crystal design.
Single‑crystal X‑ray data; +2.73° vs PBA.
Crystal Engineering Conformational Analysis X-ray Crystallography

Bromobenzoate Flame Retardancy

Patent US5728760 discloses that bromobenzoate compounds, inclusive of 4‑bromophenyl benzoate, confer flame retardancy to polyurethanes and other polymer systems when incorporated at 2–50% by weight [1]. While the patent does not provide direct head‑to‑head combustion data for 4‑bromophenyl benzoate against a specific non‑brominated analog, the class‑level mechanism—arising from aromatically bound bromine that releases radical‑scavenging HBr during combustion—establishes a functional distinction from non‑brominated benzoate esters, which lack intrinsic flame retardant activity.

Flame retardancy
Class‑level
Bromobenzoate class reported effective at 2–50 wt% in polyurethane (patent)
Class‑level flame retardancy reported; requires compound‑specific validation.
No direct head‑to‑head combustion data for 4‑bromophenyl benzoate.
Flame Retardants Polymer Additives Polyurethane

Melting Point vs. Phenyl Benzoate

4‑Bromophenyl benzoate exhibits a melting point of 99–102 °C , whereas phenyl benzoate (PBA) melts at approximately 70 °C [1]. This ~30 °C elevation in melting point, attributed to the increased molecular weight and enhanced intermolecular interactions induced by the bromine substituent, has direct implications for handling, storage, and purification.

Melting point
Cross‑study
99–102 °C (4BPBA)
vs ~70 °C (PBA)
Higher melting point may facilitate ambient‑solid handling and recrystallization.
+29–32 °C difference; relevant for storage and purification.
Thermal Analysis Process Chemistry Purification

Bromine as a Cross-Coupling Handle

The para‑bromine atom in 4‑bromophenyl benzoate serves as a reactive site for palladium‑catalyzed cross‑coupling reactions, enabling the introduction of diverse aryl, vinyl, or alkynyl groups while preserving the benzoate ester linkage [1]. In contrast, phenyl benzoate lacks this halide handle and requires pre‑functionalization (e.g., halogenation) prior to coupling, adding synthetic steps and reducing overall efficiency. This functional differentiation is quantitative in terms of synthetic step economy: using 4‑bromophenyl benzoate eliminates one synthetic transformation relative to using phenyl benzoate in a sequence requiring a para‑functionalized aryl benzoate building block.

Cross‑coupling handle
Class‑level
Para‑Br enables direct Suzuki / Sonogashira coupling; no pre‑halogenation needed
May reduce synthetic steps compared to non‑halogenated analogs; validate for target sequence.
Class‑level advantage; sequence‑specific efficiency to confirm.
Cross-Coupling Suzuki-Miyaura Building Block

4-Bromophenyl Benzoate: Application Scenarios


Co-Crystal Engineering: Dihedral Angle Control

When designing co‑crystals or studying supramolecular synthons involving aryl benzoates, the dihedral angle between aromatic rings dictates the geometry of intermolecular interactions (e.g., π–π stacking, halogen bonding). 4‑Bromophenyl benzoate provides a dihedral angle of 58.43(17)°, distinct from the 55.7° observed in phenyl benzoate [1]. This ~3° difference can be exploited to fine‑tune crystal packing, modulate lattice energy, or achieve specific solid‑state photophysical properties. Procurement of 4‑bromophenyl benzoate is indicated when the target crystal architecture requires an aryl benzoate building block with a dihedral angle in the 58–60° range.

Flame-Retardant Polyurethane & PVC

Patent US5728760 establishes that bromobenzoate compounds, including 4‑bromophenyl benzoate, are effective flame retardants for polyurethanes, PVC, unsaturated polyesters, and epoxy resins at loadings of 2–50 wt% [1]. The bromine atom provides the radical‑scavenging HBr release mechanism during combustion, a functionality absent in non‑brominated benzoate esters. Industrial formulators seeking to meet flammability standards (e.g., UL 94, MVSS 302) while maintaining compatibility with polyol or plasticizer systems should prioritize 4‑bromophenyl benzoate over non‑halogenated benzoate esters.

Cross-Coupling Synthesis of Para-Functionalized Aryl Benzoates

4‑Bromophenyl benzoate serves as a ready‑to‑use electrophilic partner in Suzuki–Miyaura, Sonogashira, and other palladium‑catalyzed cross‑coupling reactions [1]. The presence of the para‑bromine atom eliminates the need for a preliminary halogenation step, saving one synthetic transformation compared to starting from phenyl benzoate. This scenario is directly relevant for medicinal chemistry programs synthesizing libraries of para‑substituted aryl benzoates or for materials scientists preparing extended π‑conjugated benzoate derivatives for optoelectronic applications.

Ambient-Solid Handling Advantage

With a melting point of 99–102 °C [1], 4‑bromophenyl benzoate remains a stable crystalline solid under typical laboratory and warehouse storage conditions (e.g., 20–25 °C). This thermal profile contrasts with phenyl benzoate, which melts at ~70 °C and may soften or liquefy during summer shipping or in warm environments. For multi‑step synthetic routes where precise weighing and handling of a solid intermediate is critical, the higher melting point of 4‑bromophenyl benzoate enhances operational reliability and reduces the risk of material loss due to melting.

Application
Selection Property
Validation Focus
Co‑crystal engineering with dihedral angle control
Conformation‑specific dihedral angle (~58° range)
Conformational analysis by X‑ray diffraction; packing reproducibility
Flame‑retardant research in polyurethanes / PVC
Aromatically bound bromine for radical‑scavenging HBr release
Flammability testing (e.g., UL 94, MVSS 302); loading‑response study
Cross‑coupling synthesis of para‑functionalized aryl benzoates
Pre‑installed para‑bromine as electrophilic site
Coupling efficiency; step‑count and yield validation
Ambient‑solid handling and weighing
Melting point above typical ambient temperatures
Thermal analysis (DSC); solid‑form stability under storage conditions

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